Khk-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Khk-IN-4 involves several synthetic routes and reaction conditions. One method involves the use of specific reagents and solvents to achieve the desired compound. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure purity and efficacy .
化学反应分析
Khk-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which can be further analyzed for their biological activity .
科学研究应用
Khk-IN-4 has a wide range of scientific research applications. It is primarily used in the study of fructose metabolism diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes . The compound is also used in various biochemical assays to study the inhibition of ketohexokinase and its effects on fructose metabolism . Additionally, this compound is used in the development of therapeutic agents targeting metabolic disorders .
作用机制
Khk-IN-4 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme is involved in the initial step of fructose metabolism, where it phosphorylates fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity. This mechanism is particularly beneficial in improving glycemic control in individuals with type 2 diabetes .
相似化合物的比较
Khk-IN-4 is compared with other similar compounds, such as novel cyanopyridine compounds, which also act as ketohexokinase inhibitors . These compounds share a similar mechanism of action but differ in their chemical structure and efficacy. This compound is unique due to its specific inhibition of ketohexokinase and its potential therapeutic applications in metabolic disorders . Other similar compounds include various ketohexokinase inhibitors used in the treatment of metabolic diseases .
属性
分子式 |
C18H24F2N4O2 |
---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |
InChI 键 |
AIYUIFPRCKEHOE-RYUDHWBXSA-N |
手性 SMILES |
C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |
规范 SMILES |
CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。